2-[(Butylamino)methyl]-6-ethoxyphenol
Overview
Description
“2-[(Butylamino)methyl]-6-ethoxyphenol” is a chemical compound with the molecular formula C13H21NO2 . It’s also known as 2-[(butylamino)methyl]-6-ethoxyphenol hydrochloride.
Molecular Structure Analysis
The molecular weight of “2-[(Butylamino)methyl]-6-ethoxyphenol” is 223.31 . The structure of this compound can be analyzed using various techniques such as Fourier Transform Infrared (FTIR) spectroscopy .
Scientific Research Applications
1. Tautomerism and Supramolecular Structure
A study investigated a similar compound, focusing on its tautomerism and the assembly of its supramolecular network. The compound was analyzed using various experimental and computational methods, revealing the existence of enol form in solid state and solvent media. This highlights its potential in studying molecular interactions and tautomerism in chemistry (Albayrak et al., 2011).
2. Interaction with DNA Bases
Another study focused on a compound closely related to 2-[(Butylamino)methyl]-6-ethoxyphenol, examining its interactions with DNA bases. The compound was synthesized and characterized, and its molecular electrostatic potential and other properties were explored, indicating potential applications in biochemistry and molecular biology (Demircioğlu et al., 2019).
3. Radical Scavenging Activity
Research on Schiff bases closely related to 2-[(Butylamino)methyl]-6-ethoxyphenol investigated their radical scavenging properties. This study found significant potential for these compounds in pharmaceutical and food industries due to their antiradical activity, which could be relevant to the antioxidant properties of 2-[(Butylamino)methyl]-6-ethoxyphenol (Kaştaş et al., 2017).
4. Fluorogenic Labeling in HPLC
The use of a compound similar to 2-[(Butylamino)methyl]-6-ethoxyphenol as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) was investigated. This suggests its potential application in analytical chemistry, particularly in the detection and analysis of biologically important compounds (Gatti et al., 1990).
properties
IUPAC Name |
2-(butylaminomethyl)-6-ethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-3-5-9-14-10-11-7-6-8-12(13(11)15)16-4-2/h6-8,14-15H,3-5,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGGNFASQRIIGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)OCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Butylamino)methyl]-6-ethoxyphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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